molecular formula C19H20N2O B7023759 4-[(4-Hydroxy-2-phenylpiperidin-1-yl)methyl]benzonitrile

4-[(4-Hydroxy-2-phenylpiperidin-1-yl)methyl]benzonitrile

Cat. No.: B7023759
M. Wt: 292.4 g/mol
InChI Key: MQMSYCHVJCZZLV-UHFFFAOYSA-N
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Description

4-[(4-Hydroxy-2-phenylpiperidin-1-yl)methyl]benzonitrile is a complex organic compound that features a piperidine ring substituted with a hydroxy group and a phenyl group, linked to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Hydroxy-2-phenylpiperidin-1-yl)methyl]benzonitrile typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation and substitution reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Hydroxy-2-phenylpiperidin-1-yl)methyl]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Phenylmagnesium bromide in dry ether.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(4-Hydroxy-2-phenylpiperidin-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, while the phenyl group can participate in π-π interactions . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Properties

IUPAC Name

4-[(4-hydroxy-2-phenylpiperidin-1-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O/c20-13-15-6-8-16(9-7-15)14-21-11-10-18(22)12-19(21)17-4-2-1-3-5-17/h1-9,18-19,22H,10-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMSYCHVJCZZLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CC1O)C2=CC=CC=C2)CC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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